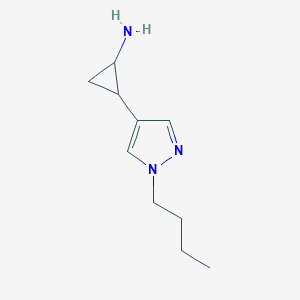
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Butil-1H-pirazol-4-il)ciclopropanamina es un compuesto químico con la fórmula molecular C₁₀H₁₇N₃. Es un derivado de ciclopropano con un anillo de pirazol sustituido en la cuarta posición por un grupo butilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(1-Butil-1H-pirazol-4-il)ciclopropanamina típicamente implica los siguientes pasos:
Formación del anillo de pirazol: El anillo de pirazol se puede sintetizar mediante la ciclocondensación de cetonas acetilénicas con hidrazinas.
Sustitución con el grupo butilo: El anillo de pirazol se sustituye luego con un grupo butilo en la cuarta posición usando reacciones de alquilación apropiadas.
Ciclopropanación: El paso final implica la ciclopropanación del anillo de pirazol sustituido.
Métodos de producción industrial
La producción industrial de 2-(1-Butil-1H-pirazol-4-il)ciclopropanamina sigue rutas sintéticas similares pero a mayor escala. Los pasos clave incluyen:
Síntesis a granel de intermedios de pirazol: Síntesis a gran escala de intermedios de pirazol utilizando reactores por lotes.
Alquilación de flujo continuo: Procesos de flujo continuo para el paso de alquilación para garantizar una calidad de producto constante.
Ciclopropanación en reactores de flujo: Utilización de reactores de flujo para el paso de ciclopropanación para mejorar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(1-Butil-1H-pirazol-4-il)ciclopropanamina sufre varias reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio y otros agentes reductores.
Sustitución: Nucleófilos como haluros, aminas y alcoholes en condiciones básicas o ácidas.
Principales productos formados
Productos de oxidación: Cetonas, ácidos carboxílicos.
Productos de reducción: Alcoholes, aminas.
Productos de sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(1-Butil-1H-pirazol-4-il)ciclopropanamina tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de posibles fármacos candidatos, particularmente en el desarrollo de fármacos activos para el sistema nervioso central.
Estudios biológicos: El compuesto se utiliza en estudios biológicos para investigar sus efectos en varias vías y objetivos biológicos.
Investigación química: Sirve como precursor para la síntesis de moléculas más complejas en la investigación de química orgánica.
Aplicaciones industriales: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(1-Butil-1H-pirazol-4-il)ciclopropanamina implica su interacción con objetivos moleculares y vías específicas:
Comparación Con Compuestos Similares
Compuestos similares
2-(1-Metil-1H-pirazol-4-il)ciclopropanamina: Estructura similar pero con un grupo metilo en lugar de un grupo butilo.
2-(1-Butil-1H-pirazol-4-il)ciclopropilamina: Estructura similar pero con un grupo ciclopropilamina en lugar de un grupo ciclopropanamina.
1-Boc-pirazol-4-ácido borónico éster de pinacol: Un derivado de pirazol con un grupo éster de ácido borónico.
Singularidad
2-(1-Butil-1H-pirazol-4-il)ciclopropanamina es única debido a su patrón específico de sustitución y la presencia de un anillo de ciclopropano y un anillo de pirazol. Esta combinación confiere propiedades químicas y biológicas únicas, lo que la convierte en un compuesto valioso en la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-(1-butylpyrazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-2-3-4-13-7-8(6-12-13)9-5-10(9)11/h6-7,9-10H,2-5,11H2,1H3 |
Clave InChI |
ILFHWENWZLKAJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=C(C=N1)C2CC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide](/img/structure/B11782260.png)



![2-(3-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11782281.png)






![1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11782324.png)

![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B11782331.png)
